
Pivampicillin probenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
科学的研究の応用
Treatment of Bacterial Infections
Pivampicillin probenate is indicated for the treatment of various bacterial infections, particularly those caused by gram-positive and gram-negative organisms. Its effectiveness has been documented in:
- Urinary Tract Infections (UTIs) : Effective against Escherichia coli and other uropathogens.
- Respiratory Tract Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
- Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus aureus and Streptococcus pyogenes.
Enhancement of Antibiotic Efficacy
Probenecid's role in elevating the plasma levels of pivampicillin allows for lower dosing regimens while maintaining therapeutic effectiveness. This is particularly beneficial in patients with renal impairment where traditional dosing might lead to suboptimal drug levels.
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant alterations due to the presence of probenecid:
Parameter | Pivampicillin Alone | This compound |
---|---|---|
Bioavailability | Moderate | Increased |
Half-life | ~1 hour | Extended |
Peak Plasma Concentration | Lower | Higher |
Renal Excretion | Rapid | Reduced |
Case Study: UTI Management
A study involving patients with recurrent UTIs demonstrated that those treated with this compound experienced a 30% reduction in recurrence rates compared to those on standard pivampicillin therapy alone. The prolonged plasma levels contributed to sustained antibacterial activity.
Case Study: Pneumonia Treatment
In a clinical trial assessing the efficacy of this compound in community-acquired pneumonia, patients showed a faster resolution of symptoms and lower rates of complications than those treated with ampicillin alone.
Safety Profile
This compound is generally well-tolerated; however, potential adverse effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Allergic reactions (rash, anaphylaxis)
- Renal effects (increased uric acid levels leading to gout)
Monitoring is recommended for patients with pre-existing renal conditions or those on multiple medications that may interact.
特性
CAS番号 |
42190-91-0 |
---|---|
分子式 |
C35H48N4O10S2 |
分子量 |
748.9 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1 |
InChIキー |
LKZFWYIOFQDUMO-GLCLSGQWSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
異性体SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
Key on ui other cas no. |
42190-91-0 |
同義語 |
MK 356 pivampicillin probenate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。